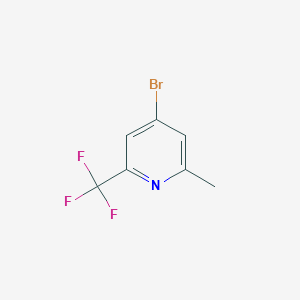

4-Bromo-2-methyl-6-(trifluoromethyl)pyridine

Overview

Description

4-Bromo-2-methyl-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H3BrF3N . It is stored in a dark place, under an inert atmosphere, at 2-8°C .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine, is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis

The molecular structure of 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine is represented by the InChI code 1S/C6H3BrF3N/c7-4-1-2-11-5(3-4)6(8,9)10/h1-3H .Chemical Reactions Analysis

The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis

4-Bromo-2-methyl-6-(trifluoromethyl)pyridine is a liquid at room temperature . It has a molecular weight of 226 .Scientific Research Applications

Synthesis of Novel Pyridine-Based Derivatives

The study by Ahmad et al. (2017) explored the synthesis of novel pyridine derivatives through a palladium-catalyzed one-pot Suzuki cross-coupling reaction, which utilized commercially available 5-bromo-2-methylpyridin-3-amine. This method produced derivatives with potential as chiral dopants for liquid crystals and exhibited biological activities such as anti-thrombolytic and biofilm inhibition properties. Density functional theory (DFT) studies further characterized the electronic properties of these derivatives (Ahmad et al., 2017).

Halocyclization Reactions

The research conducted by Cui and Brown (2000) investigated the halocyclization reaction of 4-penten-1-ol mediated by bis(2-substituted pyridine) and bis(2,6-disubstituted pyridine)bromonium triflates. This study provided insights into the effects of substituents on the reaction mechanism, highlighting the influence of steric bulk at the 2- and 6-positions on the reaction's outcome. The findings contribute to a deeper understanding of halocyclization mechanisms (Cui & Brown, 2000).

Spectroscopic and Biological Studies

Vural and Kara (2017) performed spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine and assessed its antimicrobial activities. Their research utilized Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, alongside DFT calculations, to explore the compound's structure and reactivity. The study also evaluated the compound's interaction with DNA and its antimicrobial efficacy, providing valuable data for potential medical applications (Vural & Kara, 2017).

Extraction and Separation Studies

Kolarik, Müllich, and Gassner (1999) explored the selective extraction of Americium(III) over Europium(III) using 2,6-ditriazolyl- and 2,6,-ditriazinylpyridines. This study demonstrated the compounds' ability to efficiently and selectively extract Am(III) from acidic solutions, showcasing their potential in nuclear waste management and the separation of rare earth elements (Kolarik et al., 1999).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Future Directions

properties

IUPAC Name |

4-bromo-2-methyl-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c1-4-2-5(8)3-6(12-4)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVORHMWACJIOHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70722368 | |

| Record name | 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |

CAS RN |

615580-45-5 | |

| Record name | 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

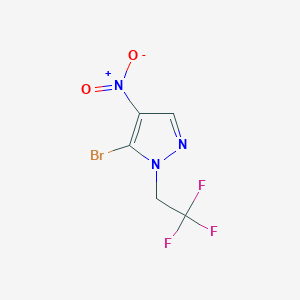

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.